![molecular formula C17H23N3O B2479420 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide CAS No. 1235355-89-1](/img/structure/B2479420.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide
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Overview
Description
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Another example is the synthesis of hydrazine-coupled pyrazoles, which were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound due to its unique structure. By inhibiting bacterial growth, it could serve as a promising candidate for novel antibiotics .
- The compound’s chemical features make it an interesting target for antifungal drug development. Investigations into its efficacy against fungal pathogens have been conducted, aiming to combat fungal infections .
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide has shown anti-inflammatory activity in preclinical studies. Researchers are keen on understanding its mechanisms and potential applications in treating inflammatory conditions .
- The compound’s structure suggests it might interfere with tumor cell growth. Investigations into its cytotoxic effects and potential as an anticancer agent are ongoing .
- Thiazolo[4,5-b]pyridine derivatives, like this compound, have demonstrated antioxidant properties. Researchers have studied its ability to mitigate oxidative stress, which could have implications for various diseases .
- Scientists have explored the fusion of different heterocyclic systems to create novel chemical entities. Combining the pyrazole and thiazolo[4,5-b]pyridine moieties in this compound could lead to innovative drug candidates with enhanced activities .
Antibacterial Activity
Antifungal Properties
Anti-Inflammatory Effects
Antitumor Potential
Oxidative Stress Modulation
Drug Design and Hybrid Molecules
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to exhibit a broad range of biological activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-8-12(2)16(13(3)9-11)17(21)18-6-7-20-15(5)10-14(4)19-20/h8-10H,6-7H2,1-5H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTSTVCWTDEMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2C(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide |
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